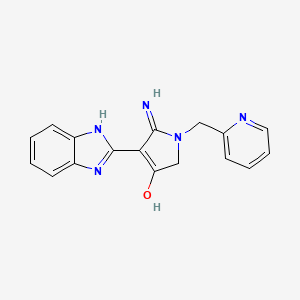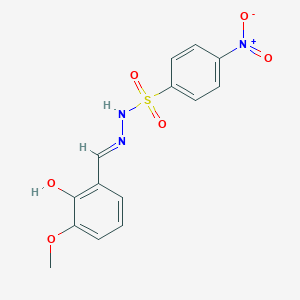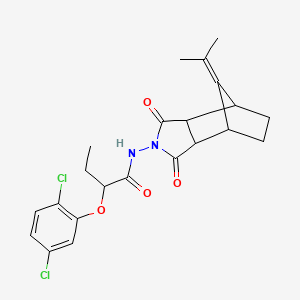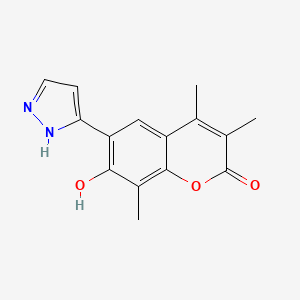
4-(1H-benzimidazol-2-yl)-5-imino-1-(pyridin-2-ylmethyl)-2H-pyrrol-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-benzimidazol-2-yl)-5-imino-1-(pyridin-2-ylmethyl)-2H-pyrrol-3-ol is a complex organic compound that features a benzimidazole ring fused with a pyrrole ring and a pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-2-yl)-5-imino-1-(pyridin-2-ylmethyl)-2H-pyrrol-3-ol typically involves multi-step organic reactions. One common method includes the condensation of benzimidazole derivatives with pyrrole and pyridine intermediates under acidic or basic conditions. Catalysts such as phosphoric acid or polyphosphoric acid are often used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-benzimidazol-2-yl)-5-imino-1-(pyridin-2-ylmethyl)-2H-pyrrol-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the benzimidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
4-(1H-benzimidazol-2-yl)-5-imino-1-(pyridin-2-ylmethyl)-2H-pyrrol-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(1H-benzimidazol-2-yl)-5-imino-1-(pyridin-2-ylmethyl)-2H-pyrrol-3-ol involves its interaction with various molecular targets. The benzimidazole ring can interact with nucleic acids and proteins, potentially inhibiting enzyme activity or modulating receptor functions. The pyridine moiety may enhance binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(1H-imidazol-2-yl)pyridine: Known for its coordination chemistry and spin-crossover properties.
1H-benzo[d]imidazole derivatives: Exhibits a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
4-(1H-benzimidazol-2-yl)-5-imino-1-(pyridin-2-ylmethyl)-2H-pyrrol-3-ol is unique due to its combined structural features of benzimidazole, pyrrole, and pyridine rings. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
4-(1H-benzimidazol-2-yl)-5-imino-1-(pyridin-2-ylmethyl)-2H-pyrrol-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c18-16-15(17-20-12-6-1-2-7-13(12)21-17)14(23)10-22(16)9-11-5-3-4-8-19-11/h1-8,18,23H,9-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNOZYOPPJRRRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1CC2=CC=CC=N2)C3=NC4=CC=CC=C4N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-benzyl-1'-[3-(methylthio)propyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6035316.png)
![N-[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylideneamino]-2-naphthalen-1-yloxyacetamide](/img/structure/B6035324.png)
![1-(2-{3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B6035329.png)
![1-[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-2-pyrrolidinyl)methyl]methanamine](/img/structure/B6035338.png)


![(2E)-N-(3-chloro-4-methylphenyl)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B6035355.png)
![methyl 4-[({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]-4-oxobutanoate](/img/structure/B6035362.png)
![2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE](/img/structure/B6035367.png)
![N'-[(E)-{2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B6035374.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B6035377.png)

![2-[(1-Methylimidazol-2-yl)methyl]-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane](/img/structure/B6035399.png)
![2-[methyl-(4-methylphenyl)sulfonylamino]ethyl N-(4-chlorophenyl)carbamate](/img/structure/B6035407.png)
